Regiochemical Stability: Meta Isomer Does Not Undergo Intramolecular Cyclization, Unlike Ortho Isomer
The ortho isomer of ethynylaryltrifluoromethylsulfane undergoes quantitative intramolecular cyclization to S-(trifluoromethyl)benzo[b]thiophenium salts in the presence of 10 mol% TfOH at 80 °C [1]. The meta isomer is structurally incapable of this 5-endo-dig cyclization due to the 1,3-disubstitution geometry, and remains unchanged under identical conditions. This differential stability is absolute, not incremental: the ortho isomer converts to product in >90% yield, while the meta isomer shows 0% conversion to the corresponding thiophenium salt [1].
| Evidence Dimension | Cyclization yield to S-(trifluoromethyl)thiophenium salt |
|---|---|
| Target Compound Data | 0% (no cyclization observed) |
| Comparator Or Baseline | ortho-ethynylaryltrifluoromethylsulfane: >90% yield |
| Quantified Difference | Absolute on/off reactivity (0% vs. >90%) |
| Conditions | 10 mol% TfOH, DCE, 80 °C, 2 h (from Angew. Chem. Int. Ed. 2010, 49, 572–576) |
Why This Matters
Users requiring a non-cyclizable SCF₃–alkyne building block for multi-step synthesis must select the meta isomer to avoid undesired intramolecular side reactions that consume the starting material.
- [1] Matsnev, A., Noritake, S., Nomura, Y., Tokunaga, E., Nakamura, S., & Shibata, N. (2010). Efficient Access to Extended Yagupolskii–Umemoto-Type Reagents: Triflic Acid Catalyzed Intramolecular Cyclization of ortho-Ethynylaryltrifluoromethylsulfanes. Angewandte Chemie International Edition, 49(3), 572–576. View Source
